molecular formula C17H18N2O3S2 B14572900 1-Pyrrolidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester CAS No. 61381-63-3

1-Pyrrolidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester

Cat. No.: B14572900
CAS No.: 61381-63-3
M. Wt: 362.5 g/mol
InChI Key: DRNYHSDNTGITIK-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester is a chemical compound known for its unique structure and properties. This compound features a pyrrolidine ring attached to a carbothioic acid group, with an ester linkage to a phenylsulfonyl-substituted phenyl group. Its complex structure allows it to participate in various chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the phenylsulfonyl-substituted phenyl group. One common method involves the reaction of pyrrolidine with carbon disulfide to form pyrrolidinecarbodithioic acid. This intermediate is then esterified with 2-[(phenylsulfonyl)amino]phenol under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Hydrolysis reactions typically use aqueous acid or base solutions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Carboxylic acids and alcohols.

Scientific Research Applications

1-Pyrrolidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the ester linkage allows the compound to be hydrolyzed in biological systems, releasing active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrrolidinecarbodithioic acid, ammonium salt: Similar structure but with an ammonium ion instead of the phenylsulfonyl group.

    Phenylsulfonyl-substituted phenols: Compounds with similar sulfonyl groups but different core structures.

Uniqueness

1-Pyrrolidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester is unique due to its combination of a pyrrolidine ring, carbothioic acid group, and phenylsulfonyl-substituted phenyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

61381-63-3

Molecular Formula

C17H18N2O3S2

Molecular Weight

362.5 g/mol

IUPAC Name

S-[2-(benzenesulfonamido)phenyl] pyrrolidine-1-carbothioate

InChI

InChI=1S/C17H18N2O3S2/c20-17(19-12-6-7-13-19)23-16-11-5-4-10-15(16)18-24(21,22)14-8-2-1-3-9-14/h1-5,8-11,18H,6-7,12-13H2

InChI Key

DRNYHSDNTGITIK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)SC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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